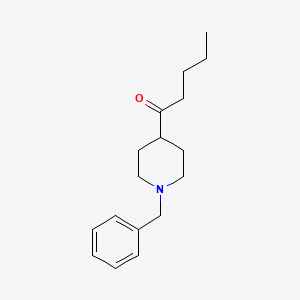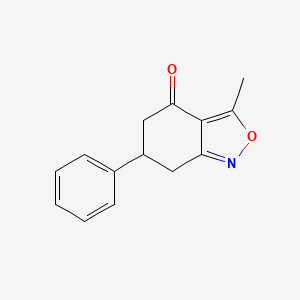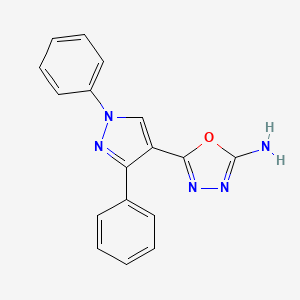
4-(anilinosulfonyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiophene derivatives, including those related to 4-(anilinosulfonyl)-2-thiophenecarboxamide, often involves reactions such as the Gewald reaction. For instance, the synthesis of 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, a related compound, was achieved using a condensation of aniline and ethylcynoacetate, followed by reaction with p-chloro acetophenone, sulfur, and diethyl amine (Bhattacharjee, Saravanan, & Mohan, 2011). Such methods could be adapted for the synthesis of 4-(anilinosulfonyl)-2-thiophenecarboxamide by modifying the starting materials or reaction conditions.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often determined using techniques such as IR, NMR, and mass spectrometry. For example, new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives were characterized to confirm their molecular structures, providing insights into the potential structure of 4-(anilinosulfonyl)-2-thiophenecarboxamide (Atta & Abdel‐Latif, 2021).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, leading to a diverse range of compounds with different properties. For instance, thiophene-2-carboxamide derivatives have been synthesized and shown to exhibit good inhibitory activity against cell lines, indicating the potential reactivity and usefulness of 4-(anilinosulfonyl)-2-thiophenecarboxamide in similar applications (Atta & Abdel‐Latif, 2021).
Applications De Recherche Scientifique
Synthesis and Optical Properties
Research has demonstrated the synthesis of derivatives related to 4-(anilinosulfonyl)-2-thiophenecarboxamide, highlighting their potential applications in material science. For instance, N-Protected 4-(anilinomethyl)thiophene-2-carbaldehydes, closely related to 4-(anilinosulfonyl)-2-thiophenecarboxamide, have been synthesized and converted to 4,5-dihydrothieno [3,2-c]quinoline-2-carbaldehydes, which further led to the preparation of 2-functionally substituted thieno [3,2-c]quinoline derivatives. These compounds exhibit moderate to high fluorescence quantum yields, suggesting their potential use in optical materials, including invisible ink dyes (Bogza et al., 2018).
Anticancer Activity
A study on new thiophene derivatives, closely related to 4-(anilinosulfonyl)-2-thiophenecarboxamide, has reported their synthesis and evaluation for anticancer activity. These derivatives have shown promising inhibitory activity against several cancer cell lines, highlighting the compound's potential in cancer research and therapy development (Atta & Abdel‐Latif, 2021).
Corrosion Inhibition
In the field of corrosion science, derivatives of 4-(anilinosulfonyl)-2-thiophenecarboxamide have been synthesized and evaluated as corrosion inhibitors for metals in acidic environments. These studies provide insights into the compound's applications in protecting metals against corrosion, thus extending their life and maintaining their integrity in various industrial applications (Daoud et al., 2014).
Propriétés
IUPAC Name |
4-(phenylsulfamoyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S2/c12-11(14)10-6-9(7-17-10)18(15,16)13-8-4-2-1-3-5-8/h1-7,13H,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRVDVWXQOEYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49725010 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(Anilinosulfonyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4aS*,8aR*)-1-(3-methoxypropyl)-6-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5588702.png)
![7-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5588716.png)
![isobutyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5588719.png)
![N-methyl-2-(1-oxophthalazin-2(1H)-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5588724.png)
![8-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]quinoline](/img/structure/B5588733.png)
![7-benzyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5588737.png)

![N-[(3-ethyl-5-isoxazolyl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5588761.png)


![1',5,7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5588774.png)
